molecular formula C34H44N8O3 B608267 JWG-071 CAS No. 2250323-50-1

JWG-071

Cat. No. B608267
CAS RN: 2250323-50-1
M. Wt: 612.78
InChI Key: ACWOMSOYIIVIRV-UHFFFAOYSA-N
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Description

JWG-071 is a kinase-selective chemical probe for ERK5 . It inhibits ERK5 and LRRK2 with IC50 values of 88nM and 109 nM, respectively .


Molecular Structure Analysis

The molecular structure of JWG-071 is C34H44N8O3 . Its molecular weight is 612.76 . The exact mass is 612.35 .


Chemical Reactions Analysis

JWG-071 has been shown to induce caspase-3 activation in endometrial cancer (EC) cell lines, resulting in increased levels of cleaved/active caspase-3 and of cleaved PARP (caspase-3 canonical substrate) .


Physical And Chemical Properties Analysis

JWG-071 is a light yellow to yellow solid . It is soluble in DMSO at a concentration of 100 mg/mL . It should be stored at -20°C for long-term storage .

Safety And Hazards

During combustion, JWG-071 may emit irritant fumes . Firefighters dealing with JWG-071 fires are advised to wear self-contained breathing apparatus and protective clothing .

properties

IUPAC Name

11-butan-2-yl-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N8O3/c1-6-23(2)42-28-10-8-7-9-26(28)33(44)39(4)29-22-35-34(37-31(29)42)36-27-12-11-24(21-30(27)45-5)32(43)41-15-13-25(14-16-41)40-19-17-38(3)18-20-40/h7-12,21-23,25H,6,13-20H2,1-5H3,(H,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWOMSOYIIVIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)C(=O)N5CCC(CC5)N6CCN(CC6)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(sec-Butyl)-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one

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